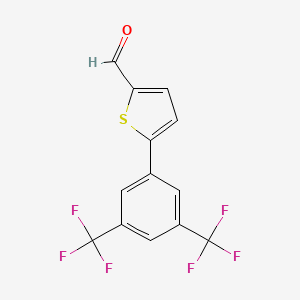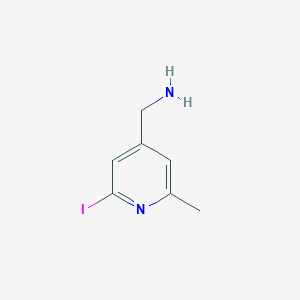
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde is a fluorinated thiophene derivative. Thiophene derivatives are known for their wide range of applications in various fields such as organic semiconductors, pharmaceuticals, and materials science . The presence of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene with molecular fluorine, although this process is not very selective . Another approach involves the use of electrophilic monofluorinating reagents like gaseous SF₃⁺, which is generated by electron ionization of sulfur hexafluoride .
Industrial Production Methods
the general principles of thiophene derivative synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely to be applicable .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions[][3].
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives[][3].
Applications De Recherche Scientifique
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a selective class II histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory activities.
Industry: Utilized in the development of organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a potential HDAC inhibitor, it may bind to the active site of the enzyme, thereby preventing the deacetylation of histone proteins. This leads to changes in gene expression and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiourea: Known for its use in H-bond catalysts.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Used as ligands in catalytic reactions.
3,5-Bis(trifluoromethyl)aniline: Utilized in the synthesis of various organic compounds.
Uniqueness
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This makes it particularly valuable in applications requiring robust and active compounds .
Propriétés
Formule moléculaire |
C13H6F6OS |
|---|---|
Poids moléculaire |
324.24 g/mol |
Nom IUPAC |
5-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H6F6OS/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H |
Clé InChI |
USYGTWDQZCNXSW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)

![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)




![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)






